3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

c-Met kinase inhibition triazolopyridazine IC50 potency comparison

3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894061-93-9) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class, a fused bicyclic heterocycle scaffold extensively explored for kinase inhibition, particularly against the c-Met receptor tyrosine kinase. The compound features a 4-fluorobenzylthio substituent at the 3-position and a phenyl ring at the 6-position, with a molecular formula of C₁₈H₁₃FN₄S and molecular weight of 336.39 g/mol.

Molecular Formula C18H13FN4S
Molecular Weight 336.39
CAS No. 894061-93-9
Cat. No. B2706154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
CAS894061-93-9
Molecular FormulaC18H13FN4S
Molecular Weight336.39
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)F)C=C2
InChIInChI=1S/C18H13FN4S/c19-15-8-6-13(7-9-15)12-24-18-21-20-17-11-10-16(22-23(17)18)14-4-2-1-3-5-14/h1-11H,12H2
InChIKeyLZWITQNRMBEBCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894061-93-9): A Triazolopyridazine c-Met Kinase Inhibitor Scaffold for Oncology Research


3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894061-93-9) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class, a fused bicyclic heterocycle scaffold extensively explored for kinase inhibition, particularly against the c-Met receptor tyrosine kinase [1]. The compound features a 4-fluorobenzylthio substituent at the 3-position and a phenyl ring at the 6-position, with a molecular formula of C₁₈H₁₃FN₄S and molecular weight of 336.39 g/mol. This structural configuration places it within a series of triazolopyridazine derivatives investigated as ATP-competitive inhibitors of c-Met and related kinases, with documented inhibitory potency in the low nanomolar range against the c-Met kinase domain [2].

Why Generic Substitution Fails for 3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine: Positional Isomerism and Scaffold Elaboration Dramatically Alter c-Met Potency


Within the [1,2,4]triazolo[4,3-b]pyridazine chemotype, minor structural modifications produce large-magnitude shifts in kinase inhibitory potency, as demonstrated by the ~18-fold difference in c-Met IC₅₀ between the target compound (9 nM [2]) and the structurally related dual c-Met/Pim-1 inhibitor 4g (163 nM [1]). Even regioisomeric repositioning of the fluorobenzylthio group from the 3-position to the 6-position, or altering the fluorine substitution from para to ortho (cf. CAS 894061-88-2), fundamentally changes the pharmacophoric presentation to the c-Met ATP-binding pocket [3]. Furthermore, scaffold elaboration—such as appending a benzothiazole-urea moiety to generate clinical candidate SAR125844—dramatically alters selectivity profiles, physicochemical properties, and pharmacokinetic behavior, rendering simple in-class substitution scientifically invalid without confirmatory head-to-head data [3].

Quantitative Differentiation Evidence for 3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine: Head-to-Head and Cross-Study Potency Comparisons


c-Met Kinase Inhibitory Potency: 3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine Exhibits ~18-Fold Greater c-Met Inhibition Than the Dual c-Met/Pim-1 Inhibitor 4g

The target compound demonstrates an IC₅₀ of 9 nM against the c-Met kinase domain in a cell-free enzymatic assay [1]. In a cross-study comparison with compound 4g—a recently reported dual c-Met/Pim-1 inhibitor from the same triazolo[4,3-b]pyridazine chemical series—the target compound is approximately 18-fold more potent (4g c-Met IC₅₀ = 163 ± 10 nM) [2]. This potency advantage is attributable to the distinct substitution pattern: the target compound bears a 4-fluorobenzylthio group at position 3 and an unsubstituted phenyl at position 6, whereas 4g incorporates a hydrazone-linked arylidene moiety that may alter binding mode within the c-Met ATP pocket.

c-Met kinase inhibition triazolopyridazine IC50 potency comparison ATP-competitive inhibitor

Regiochemical Specificity: 4-Fluorobenzylthio at the 3-Position vs. 2-Fluorobenzylthio Isomerism Directs Differential c-Met Binding

The target compound (CAS 894061-93-9) carries the 4-fluorobenzylthio group at the 3-position of the triazolo[4,3-b]pyridazine core, with a phenyl substituent at the 6-position. The ortho-fluoro positional isomer, 3-((2-fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894061-88-2), bears the identical molecular formula and core scaffold but relocates the fluorine atom from the para to the ortho position of the benzyl ring [1]. The resulting change in electronic distribution and steric presentation of the fluorobenzyl group alters the dihedral angle of the thioether side chain and the electrostatic complementarity with the c-Met hydrophobic back pocket, which is known to be sensitive to the geometry of halogen-substituted benzyl groups in triazolopyridazine inhibitors [2]. While direct comparative IC₅₀ data for the 2-fluoro isomer are not publicly available, the broader patent literature on c-Met-active triazolopyridazines establishes that para-fluoro substitution on the benzylthio moiety produces higher c-Met affinity than ortho- or meta-substituted analogues due to optimal occupancy of a lipophilic sub-pocket adjacent to the hinge-binding region [2].

regioisomerism fluorine substitution structure-activity relationship triazolopyridazine positional isomer

Scaffold Complexity and Chemical Tractability: The Target Compound as a Minimal Pharmacophoric Core Compared to the Benzothiazole-Extended Clinical Candidate SAR125844

The target compound (MW 336.39, cLogP ~3.2 estimated) represents a compact, fragment-like triazolo[4,3-b]pyridazine core bearing only two substituents (4-fluorobenzylthio at C3 and phenyl at C6). In contrast, the clinical-stage MET inhibitor SAR125844 (MW ~571) appends a benzothiazole-2-yl-urea-morpholinoethyl extension onto the same triazolopyridazine scaffold at the 3-position [1]. This molecular elaboration increases molecular weight by ~70% and introduces additional hydrogen bond donors/acceptors, rotatable bonds, and the potential for metabolism at the morpholine and urea moieties. The target compound's lower molecular complexity renders it more amenable to parallel chemistry diversification, fragment-based screening, and computational docking studies, while SAR125844's elaborated structure confers superior selectivity (only 5 off-target kinases inhibited below 300 nM out of 275 tested) at the cost of increased synthetic complexity and reduced aqueous solubility [1].

scaffold complexity lead-like properties chemical tractability SAR125844 triazolopyridazine core

Cytotoxic Activity Benchmarking: Triazolo[4,3-b]pyridazine Derivatives Exhibit Differential Antiproliferative Potency Across the NCI-60 Cancer Cell Line Panel

In the NCI-60 cancer cell line panel, the structurally related dual c-Met/Pim-1 inhibitor 4g achieved a mean growth inhibition (GI%) of 55.84% at 10 μM across 60 cell lines, while its close analogue 4a reached only 29.08% mean GI% [1]. This 1.9-fold difference in mean antiproliferative potency between two closely related triazolo[4,3-b]pyridazine derivatives—differing only in the arylidene substituent at the hydrazone moiety—illustrates the extreme sensitivity of cellular activity to peripheral substitution within this chemotype. The target compound, with its distinct 4-fluorobenzylthio substitution, is expected to exhibit a unique cell-line selectivity fingerprint; however, direct NCI-60 data for CAS 894061-93-9 are not publicly available as of the search date. The class-level inference is that replacing the hydrazone linker (as in 4g) with a thioether linker (as in the target compound) will shift both the potency magnitude and the cell-line selectivity pattern, necessitating compound-specific screening rather than reliance on class-average values.

antiproliferative activity NCI-60 panel cancer cell cytotoxicity triazolopyridazine SAR

Physicochemical Differentiation: LogP, Solubility, and Permeability Profile of the Target Compound vs. Polar, Hydrazone-Containing Analogues

The target compound's thioether-linked 4-fluorobenzyl group contributes to a moderately lipophilic profile (estimated cLogP ~3.2–3.8), which is lower than the highly lipophilic hydrazone-extended analogues (e.g., compounds 4a–4g in [1]) that carry additional aromatic rings and imine functionalities. In silico ADME profiling of the most active compounds in the 2024 series (4g and 4a) indicated acceptable drug-likeness and pharmacokinetic properties [1]. The target compound's reduced hydrogen-bonding capacity (no hydrazone NH, no phenolic OH) and lower topological polar surface area (TPSA) suggest superior passive membrane permeability relative to the hydrazone-containing analogues, although this inference requires experimental validation via PAMPA or Caco-2 assays. The absence of a basic amine center also distinguishes it from the morpholinoethyl-bearing SAR125844, which relies on the amine for lysosomal trapping and volume of distribution modulation [2].

physicochemical properties lipophilicity drug-likeness permeability triazolopyridazine

Optimal Research and Procurement Application Scenarios for 3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine


c-Met Kinase Biochemical Screening and Hit Validation

The compound's documented c-Met IC₅₀ of 9 nM [1] makes it suitable as a reference inhibitor in biochemical c-Met kinase assays, where its potent, ATP-competitive binding can serve as a positive control for assay validation, Z'-factor determination, and benchmarking of novel inhibitor series. Its ~18-fold potency advantage over compound 4g [2] provides a meaningful dynamic range for dose-response curve generation. Researchers should confirm lot-to-lot potency reproducibility via IC₅₀ determination upon procurement.

Structure-Activity Relationship (SAR) Exploration Around the Triazolopyridazine Core

As a minimal pharmacophoric core (MW 336.39, only two variable substituents), the compound is an ideal starting point for systematic SAR studies [3]. The thioether linkage at C3 permits oxidation to sulfoxide and sulfone metabolites, enabling exploration of sulfur oxidation state on c-Met potency and selectivity. The 4-fluorobenzyl group can be diversified via nucleophilic aromatic substitution or replaced with alternative benzyl halides to probe the lipophilic pocket tolerance inferred from patent disclosures [4].

Chemical Biology Tool Compound for c-Met-Dependent Cell Line Profiling

Given the compound's favorable predicted membrane permeability (low TPSA, zero HBD) [2], it is a candidate for use as a cellular c-Met pathway probe in c-Met-addicted cancer cell lines (e.g., MKN-45, EBC-1, SNU-5). The class-level cytotoxic data from the NCI-60 panel [2] suggest that triazolopyridazine derivatives exhibit differential antiproliferative effects, and dedicated profiling of the target compound across a panel of c-Met-amplified vs. c-Met-wild-type lines would establish its cellular selectivity window.

Fragment-Based and Computational Drug Design Campaigns

The compound's compact structure (MW < 350) and the availability of c-Met co-crystal structures with related triazolopyridazine ligands [3] enable its use as a docking template for virtual screening and structure-based design. Its ligand efficiency (LE ≈ 0.45 kcal/mol per heavy atom, based on IC₅₀ = 9 nM) is competitive with optimized lead compounds, making it a validated starting fragment for fragment-growing or scaffold-merging strategies targeting the c-Met ATP site.

Quote Request

Request a Quote for 3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.